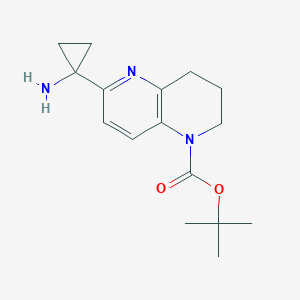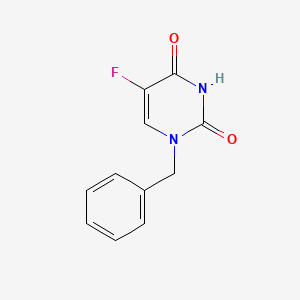![molecular formula C15H18N2O2 B15051315 [(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine](/img/structure/B15051315.png)
[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine is a synthetic organic compound characterized by its unique structure, which includes a benzyloxy group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the benzyloxy group. The final step involves the addition of the dimethylamine group to the prop-2-en-1-yl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]methylamine: Similar structure but with a methyl group instead of a dimethylamine group.
[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]ethylamine: Contains an ethyl group instead of a dimethylamine group.
Uniqueness
[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
(1S)-N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C15H18N2O2/c1-4-13(17(2)3)14-10-15(16-19-14)18-11-12-8-6-5-7-9-12/h4-10,13H,1,11H2,2-3H3/t13-/m0/s1 |
Clé InChI |
NMTKAGBTRNHHDC-ZDUSSCGKSA-N |
SMILES isomérique |
CN(C)[C@@H](C=C)C1=CC(=NO1)OCC2=CC=CC=C2 |
SMILES canonique |
CN(C)C(C=C)C1=CC(=NO1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


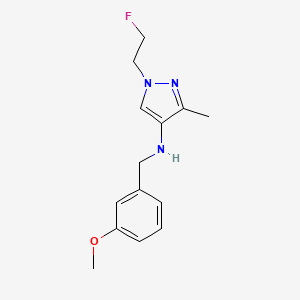
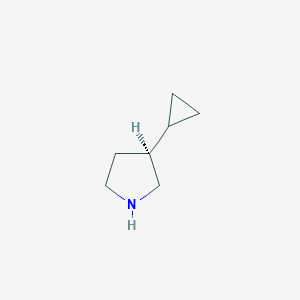
![[(2-Chloro-5-fluorophenyl)methyl]boronic acid](/img/structure/B15051244.png)
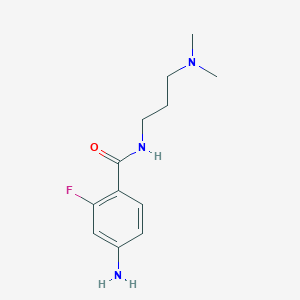
![[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)
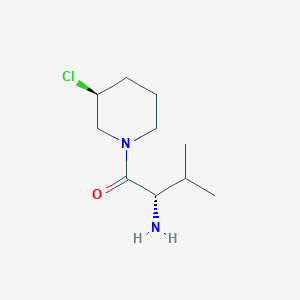
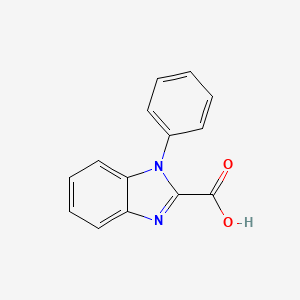
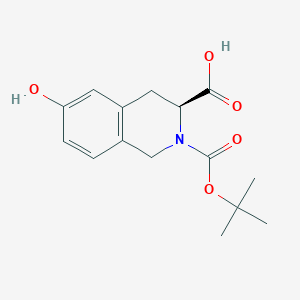
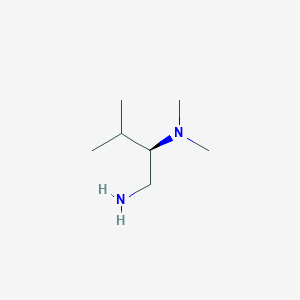

![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
